molecular formula C8H8ClNO3 B7854373 2-chloro-N-(2,4-dihydroxyphenyl)acetamide

2-chloro-N-(2,4-dihydroxyphenyl)acetamide

Cat. No.: B7854373
M. Wt: 201.61 g/mol
InChI Key: PWHSNRUESMWZSP-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dihydroxyphenyl)acetamide is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.611 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,4-dihydroxyphenyl)acetamide typically involves the reaction of 2,4-dihydroxybenzene-1-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(2,4-dihydroxyphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

  • Reduction: The chloro group can be reduced to form an amine derivative.

  • Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(2,4-dihydroxyphenyl)acetamide has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-chloro-N-(2,4-dihydroxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

2-Chloro-N-(2,4-dihydroxyphenyl)acetamide can be compared with other similar compounds such as:

  • 2-Chloro-N-(3,4-dihydroxyphenyl)acetamide: Similar structure but with a different position of the hydroxyl groups.

  • 2-Chloro-N-(2-hydroxyphenyl)acetamide: Similar structure but with only one hydroxyl group.

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide: Similar structure but with a different position of the hydroxyl group.

These compounds may exhibit different biological activities and properties due to the variations in their structures.

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Properties

IUPAC Name

2-chloro-N-(2,4-dihydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c9-4-8(13)10-6-2-1-5(11)3-7(6)12/h1-3,11-12H,4H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHSNRUESMWZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-aminoresorcinol hydrochloride (30 g, 0.1857 mol) in CH2Cl2, (460 mL) TEA (77.6 mL, 0.557 mol) was added at 0° C. To the resulting mixture, chloroacetyl chloride (14.78 mL, 0.1857 mol) was added drop wise and the solution was stirred for 60 h at RT. The crude product was washed through a plug of silica gel with CH2Cl2 and purified through column chromatography using 100% CH2Cl2→25%→50%→75% 90:10:1 CH2Cl2:MeOH:NH4OH. The solution was concentrated in vacuo to give the title compound. MS (ESI, pos. ion) m/z: 202 (M+1). Mass calc'd for C8H8ClNO3: 201.02.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
77.6 mL
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
14.78 mL
Type
reactant
Reaction Step Two

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